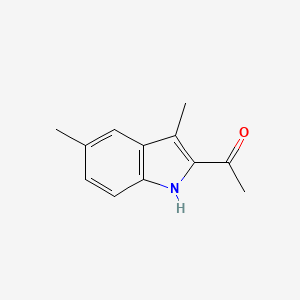

1-(3,5-dimethyl-1H-indol-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)8(2)12(13-11)9(3)14/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZZDDRWPDNGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539335 | |

| Record name | 1-(3,5-Dimethyl-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90251-38-0 | |

| Record name | 1-(3,5-Dimethyl-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Emerging Applications and Potential Roles of 1 3,5 Dimethyl 1h Indol 2 Yl Ethanone in Advanced Materials and Chemical Technologies Excluding Clinical

Synthesis of Current Knowledge on 1-(3,5-dimethyl-1H-indol-2-yl)ethanone

The current state of knowledge regarding this compound is exceedingly limited. There is a notable absence of this specific compound in major chemical databases and the scientific literature. The information presented here is largely extrapolated from the known chemistry of related indole (B1671886) derivatives.

Reaffirming the Academic Significance and Future Potential of the Chemical Compound in Chemical Research

The potential academic significance of this compound lies in its unexplored nature. As a unique substituted indole, its synthesis and characterization would be a valuable addition to the field of heterocyclic chemistry. The exploration of its reactivity and potential applications could unveil novel chemical transformations and biologically active molecules. Further research is required to isolate or synthesize this compound and to determine its actual properties and potential uses, moving it from a hypothetical molecule to a tangible subject of scientific inquiry.

Future Research Directions and Unexplored Avenues for 1 3,5 Dimethyl 1h Indol 2 Yl Ethanone Research

Integration with Flow Chemistry and Automated Synthesis Platforms

A significant future avenue for 1-(3,5-dimethyl-1H-indol-2-yl)ethanone is the development of an automated, continuous-flow synthesis protocol. Traditional batch synthesis of indole (B1671886) derivatives can be time-consuming and challenging to scale. A flow-based approach could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved purity and yield. This would facilitate rapid library generation for screening purposes and provide a robust platform for industrial-scale production.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis (Projected) | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited, requires process re-optimization | Readily scalable by extending run time |

| Safety | Handling of potentially hazardous intermediates in large volumes | Hazardous intermediates generated and consumed in situ |

| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing |

| Productivity | Lower throughput | High throughput (e.g., grams per hour) uc.pt |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of chemical reactions relies heavily on understanding reaction kinetics and mechanism. Advanced spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), can provide real-time data on the consumption of reactants and the formation of intermediates and products. acgpubs.org This approach, often termed Process Analytical Technology (PAT), is invaluable, particularly when integrated with flow chemistry systems.

Future research should focus on applying these real-time monitoring tools to the synthesis and subsequent derivatization of this compound. By continuously monitoring key reaction species, chemists can rapidly identify optimal reaction conditions, detect pathway deviations, and ensure consistent product quality. This would accelerate the development of novel reactions involving the indole core, such as condensations, oxidations, or reductions at the acetyl group.

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by accelerating the design-synthesis-test cycle. youtube.com ML models can be trained on large chemical datasets to predict molecular properties, such as bioactivity, toxicity, and synthetic accessibility, with remarkable accuracy. youtube.comresearchgate.net These tools can screen vast virtual libraries of compounds or generate novel molecular structures with desired properties, significantly reducing the time and cost of research and development.

A forward-looking research strategy would employ AI and ML to explore the chemical space around this compound. By using the core indole scaffold as a starting point, generative models could design vast libraries of new derivatives. youtube.com Concurrently, predictive models could be developed to forecast the properties of these virtual compounds, such as their potential as kinase inhibitors or their suitability as organic electronic materials. This in-silico approach would prioritize the synthesis of only the most promising candidates, creating a highly efficient discovery workflow.

Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net This strategy is a cornerstone of diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally complex and diverse small molecules. Indole derivatives are frequently used as building blocks in MCRs to create novel heterocyclic systems. researchgate.netmdpi.com

The chemical structure of this compound possesses several reactive sites—the indole N-H, the enolizable acetyl group, and the aromatic ring—making it an ideal candidate for participation in MCRs. Future research should explore the reactivity of this compound in well-established MCRs, such as the Ugi, Passerini, or Biginelli reactions, by combining it with various aldehydes, isocyanides, and carboxylic acids. This would provide a powerful and atom-economical route to novel, complex indole-containing molecules with potential applications in drug discovery and beyond.

Expanding the Scope of its Use in Materials Science and Nanoengineering

Indole-based compounds are known for their unique electronic and photophysical properties, making them attractive for applications in materials science. Analogous structures, such as indanediones, have been utilized in the development of materials for electronics and photopolymerization. mdpi.com The indole ring is an electron-rich heterocycle that can participate in π-stacking interactions, a key feature for creating organic semiconductors and other functional materials.

An unexplored but promising research avenue is the investigation of this compound as a building block for advanced materials. The acetyl group offers a reactive handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. Research could focus on synthesizing polymers incorporating this indole moiety to study their conductive, emissive, or sensing properties. Furthermore, its derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as functional ligands for creating novel metal-organic frameworks (MOFs).

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(1H-indol-3-yl)thiazoles |

| Azide |

| Alkyne |

| Cyclooctyne |

| Tetrazine |

| trans-Cyclooctene |

| Indanedione |

| Aldehydes |

| Isocyanides |

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(3,5-dimethyl-1H-indol-2-yl)ethanone, and what analytical techniques are critical for structural confirmation?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation of 3,5-dimethylindole using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Post-synthesis, structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substitution patterns (e.g., methyl groups at C3/C5, acetyl resonance at δ ~2.6 ppm for CH₃ and ~200 ppm for C=O).

- IR Spectroscopy : C=O stretching vibrations (~1700 cm⁻¹) confirm ketone functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 187.24 for C₁₂H₁₃NO) validate molecular weight .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or crystal packing, as demonstrated in analogous indole derivatives .

Basic: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

Key optimization parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation.

- Catalyst Loading : Controlled stoichiometry of Lewis acids (e.g., 1.2 eq AlCl₃) minimizes side reactions.

- Temperature : Mild heating (40–60°C) balances reaction rate and decomposition risks.

- Workup : Quenching with ice-cold water followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reference experimental design principles for iterative optimization .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic substitution at C4/C7) and charge distribution.

- Molecular Dynamics (MD) : Simulates solvation effects and stability under varying pH/temperature.

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with physicochemical properties using tools like CC-DPS .

- Docking Studies : If bioactive, assess interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can contradictions in spectroscopic data during derivative characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm assignments.

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-generated chemical shifts validate experimental peaks.

- Tautomerism Analysis : Investigate keto-enol or indole-protonation equilibria via variable-temperature NMR .

- X-ray Diffraction : Definitive structural resolution, as applied in analogous systems .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk).

- First Aid : Immediate rinsing for skin/eye exposure and medical consultation per SDS guidelines .

Advanced: How do substituents on the indole ring influence photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare absorption maxima (λₘₐₓ) of derivatives to assess conjugation effects. For example, electron-donating groups (e.g., -CH₃) may redshift absorption via extended π-delocalization.

- Time-Dependent DFT (TD-DFT) : Models electronic transitions and excited-state behavior .

- Fluorescence Studies : Measure quantum yields to evaluate substituent impacts on emissive properties.

Basic: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Flash Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation. Monitor at 254 nm (aromatic π→π* transitions).

Advanced: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.